Cyclohexyl-furan-2-ylmethyl-amine oxalate
Description
Cyclohexyl-furan-2-ylmethyl-amine oxalate is a compound combining a cyclohexylamine backbone with a furan-2-ylmethyl substituent and an oxalate counterion. The cyclohexyl group confers hydrophobicity and conformational rigidity, while the furan ring may contribute to π-π interactions or hydrogen bonding. The oxalate salt likely enhances solubility and stability, a common strategy for amine-containing pharmaceuticals .
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)cyclohexanamine;oxalic acid |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11;3-1(4)2(5)6/h4,7-8,10,12H,1-3,5-6,9H2;(H,3,4)(H,5,6) |
InChI Key |
VTKRNTPJUDLRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-furan-2-ylmethyl-amine oxalate involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of the substrates are optimized to achieve good or very good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of microwave-assisted synthesis and effective coupling reagents suggests that similar methods could be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-furan-2-ylmethyl-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen (H2) for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination of furanic compounds can yield valuable amine compounds .
Scientific Research Applications
Therapeutic Applications
1.1 Treatment of Metabolic Diseases
Cyclohexyl-furan-2-ylmethyl-amine oxalate has been identified as a potential therapeutic agent for metabolic diseases, particularly Type 2 diabetes mellitus. According to a patent document, this compound acts as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which is implicated in the regulation of metabolic processes. The compound's ability to modulate GPR43 suggests it could be beneficial in treating conditions associated with Type 2 diabetes, such as dyslipidemia, hypertension, and obesity .
1.2 Cardiovascular Health
The modulation of lipid profiles through the administration of this compound may also contribute to cardiovascular health. The compound's action on GPR43 can lead to improvements in cholesterol levels and overall lipid metabolism, potentially reducing the risk factors associated with cardiovascular diseases .
Mechanistic Insights
2.1 Structure-Activity Relationship Studies
Research has indicated that the structural characteristics of this compound play a crucial role in its biological activity. Structure-activity relationship studies have demonstrated that modifications to the cyclohexyl and furan moieties can enhance the compound's efficacy as a GPR43 modulator . This highlights the importance of molecular design in developing more potent derivatives for therapeutic use.
2.2 Inhibition of SARS-CoV-2 Protease
Recent studies have explored derivatives related to this compound as potential inhibitors of SARS-CoV-2 main protease (Mpro). For instance, compounds structurally similar to cyclohexyl-furan derivatives have shown promising inhibitory effects against Mpro, suggesting potential applications in antiviral drug development . This opens avenues for further research into its utility in combating viral infections.
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as hydrazone formation and subsequent functionalization have been employed to create various derivatives with enhanced biological activities .
3.2 Case Studies on Derivatives
Several studies have documented the synthesis and evaluation of derivatives based on cyclohexyl-furan frameworks, demonstrating their diverse biological activities ranging from anti-inflammatory to anticancer properties . These derivatives often retain the core structure while introducing functional groups that enhance their therapeutic profiles.
Mechanism of Action
The mechanism of action of cyclohexyl-furan-2-ylmethyl-amine oxalate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues with Cyclohexyl and Amine Motifs
Furan-Containing Cyclohexyl Derivatives
- Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate (C₂₀H₂₂O₅):
- Combines furan, cyclohexene, and ester groups.
- Exhibits anticonvulsant and anti-inflammatory properties, attributed to the furan ring’s electronic effects and the cyclohexene backbone’s rigidity .
- Unlike the target compound, this molecule lacks an amine group but includes an ester moiety, which may influence bioavailability.
Oxalate-Containing Compounds
- COM crystals adhere to renal cells, contributing to kidney stone formation. The oxalate in this compound may similarly interact with calcium ions, though its salt form likely reduces pathological risks .
Phosphonate and Phosphoramidate Analogues
- Cyclohexyl methyl methylphosphonate (C₈H₁₇O₃P):
- O-Cyclohexyl S-2-dipropylaminoethyl methylphosphonothiolate (C₁₃H₂₇O₃P): Contains both cyclohexyl and amine groups.
Key Research Findings and Inferences
Biological Activity :
- Amine-containing cyclohexyl derivatives (e.g., benzothiazole-oxalate in ) often target neurological or metabolic pathways. The furan moiety in the target compound may modulate receptor binding or enzyme inhibition.
- Oxalate salts generally improve water solubility, critical for oral bioavailability but may require monitoring for renal toxicity .
Synthetic Routes: Cyclohexenone derivatives (e.g., ) are synthesized via Claisen-Schmidt condensations, suggesting possible pathways for modifying the target compound’s furan or amine groups.
Safety Considerations :
- Phosphonate analogues (e.g., ) highlight the importance of functional group selection in toxicity profiles. The oxalate counterion likely mitigates risks associated with free amines, such as volatility or reactivity.
Biological Activity
Cyclohexyl-furan-2-ylmethyl-amine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The compound typically exhibits a molecular weight conducive to favorable pharmacokinetic properties, facilitating absorption and distribution within biological systems.
Target of Action
The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) . This receptor is crucial in regulating cell growth and differentiation, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This interaction leads to the disruption of various downstream signaling pathways, particularly:
- PI3K/Akt pathway : Involved in cell survival and proliferation.
- MAPK pathway : Important for cell division and differentiation.
These pathways are critical in cancer progression, and their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
This compound has demonstrated potent anticancer activities against several cancer cell lines that overexpress EGFR, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Lung Adenocarcinoma (A549) | 5.0 |
| HeLa (Cervical Cancer) | 4.5 |
| Human Colorectal Cancer (SW480) | 6.2 |
These results indicate that the compound effectively inhibits the proliferation of these cancer cells while exhibiting lower toxicity towards normal cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These findings suggest that the compound may serve as a potential therapeutic agent against drug-resistant bacterial strains .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, its molecular structure suggests favorable properties such as:
- Absorption : Likely high due to its moderate lipophilicity.
- Distribution : Potentially extensive given its ability to penetrate cellular membranes.
- Metabolism : Expected to occur primarily via hepatic pathways.
- Excretion : Primarily through renal pathways, although specific data are needed for confirmation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models of lung adenocarcinoma.
- Antimicrobial Efficacy Evaluation : Another study reported that this compound exhibited superior antimicrobial activity compared to standard antibiotics like Ciprofloxacin against certain strains of bacteria .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the furan ring enhance both anticancer and antimicrobial activities, suggesting avenues for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
